Methyl [5-(cyclopentyloxy)-2-fluorophenyl]carbamate
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Overview
Description
Methyl [5-(cyclopentyloxy)-2-fluorophenyl]carbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a carbamate group attached to a fluorinated aromatic ring with a cyclopentyloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [5-(cyclopentyloxy)-2-fluorophenyl]carbamate typically involves the reaction of 5-(cyclopentyloxy)-2-fluoroaniline with methyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
5-(cyclopentyloxy)-2-fluoroaniline+methyl chloroformate→methyl [5-(cyclopentyloxy)-2-fluorophenyl]carbamate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl [5-(cyclopentyloxy)-2-fluorophenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions may use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a nitro derivative, while reduction may produce an amine derivative.
Scientific Research Applications
Methyl [5-(cyclopentyloxy)-2-fluorophenyl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl [5-(cyclopentyloxy)-2-fluorophenyl]carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby disrupting normal biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl N-(5-cyclopentyloxy-2-fluorophenyl)carbamate
- Carbendazim
- Benomyl
Uniqueness
Methyl [5-(cyclopentyloxy)-2-fluorophenyl]carbamate is unique due to its specific structural features, such as the presence of a cyclopentyloxy group and a fluorine atom on the aromatic ring
Properties
CAS No. |
143661-69-2 |
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Molecular Formula |
C13H16FNO3 |
Molecular Weight |
253.27 g/mol |
IUPAC Name |
methyl N-(5-cyclopentyloxy-2-fluorophenyl)carbamate |
InChI |
InChI=1S/C13H16FNO3/c1-17-13(16)15-12-8-10(6-7-11(12)14)18-9-4-2-3-5-9/h6-9H,2-5H2,1H3,(H,15,16) |
InChI Key |
NFZTUTPCKQODRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=C(C=CC(=C1)OC2CCCC2)F |
Origin of Product |
United States |
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